molecular formula C23H17N3O5 B6054255 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone

2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone

Cat. No. B6054255
M. Wt: 415.4 g/mol
InChI Key: XMQZCTGDDMTXPN-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a quinazolinone derivative, which is known for its diverse biological activities. The synthesis of this compound has been extensively studied, and its mechanism of action has been explored to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects
2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. It has also been reported to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tissue remodeling. Furthermore, it has been shown to induce the expression of several antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its diverse biological activities, which make it a suitable candidate for studying various diseases and conditions. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds with similar activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone. One of the areas of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Further studies are needed to explore its mechanism of action and optimize its pharmacological properties. Another area of interest is its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Furthermore, the synthesis of analogs of this compound with modified structures may lead to the discovery of new compounds with diverse biological activities.

Synthesis Methods

The synthesis of 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone can be achieved through several methods. One of the most commonly used methods is the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 3-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid, followed by cyclization with anthranilic acid. This method yields a high purity product with a good yield.

Scientific Research Applications

2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The anti-inflammatory activity of this compound has been attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The anti-cancer activity of this compound has been demonstrated in several studies, where it was found to induce apoptosis and inhibit the proliferation of cancer cells. The anti-microbial activity of this compound has been reported against a wide range of bacteria and fungi.

properties

IUPAC Name

2-[(E)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3-(3-nitrophenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c1-31-20-11-4-6-15(22(20)27)12-13-21-24-19-10-3-2-9-18(19)23(28)25(21)16-7-5-8-17(14-16)26(29)30/h2-14,27H,1H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQZCTGDDMTXPN-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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